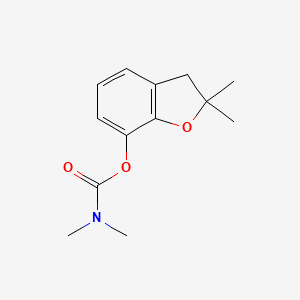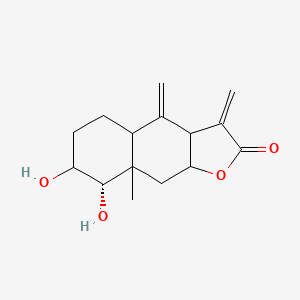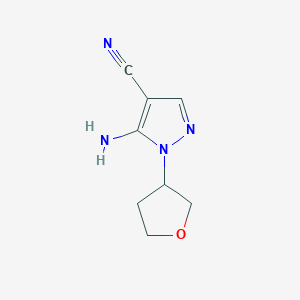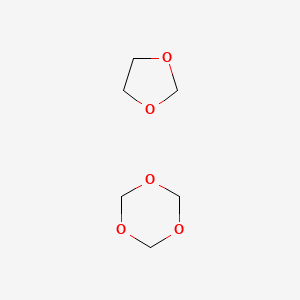
7-Benzofuranol, 2,3-dihydro-2,2-dimethyl-, dimethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Benzofuranol, 2,3-dihydro-2,2-dimethyl-, dimethylcarbamate is a chemical compound with the molecular formula C10H12O2. It is also known by other names such as Carbofuran phenol and Carbofuran-7-ol . This compound is a metabolite formed during the hydrolysis of carbofuran, a widely used pesticide .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzofuranol, 2,3-dihydro-2,2-dimethyl-, dimethylcarbamate involves the reaction of 2,3-dihydro-2,2-dimethyl-7-benzofuranol with dimethylcarbamate under controlled conditions . The reaction typically requires a catalyst and is carried out in a solvent such as xylene .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted materials .
Analyse Des Réactions Chimiques
Types of Reactions
7-Benzofuranol, 2,3-dihydro-2,2-dimethyl-, dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: It undergoes substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols .
Applications De Recherche Scientifique
7-Benzofuranol, 2,3-dihydro-2,2-dimethyl-, dimethylcarbamate has several scientific research applications:
Mécanisme D'action
The mechanism of action of 7-Benzofuranol, 2,3-dihydro-2,2-dimethyl-, dimethylcarbamate involves its interaction with specific molecular targets and pathways. As a metabolite of carbofuran, it inhibits acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbofuran: The parent compound from which 7-Benzofuranol, 2,3-dihydro-2,2-dimethyl-, dimethylcarbamate is derived.
2,3-Dihydro-2,2-dimethyl-7-benzofuranol: A closely related compound that serves as a precursor in the synthesis.
Uniqueness
This compound is unique due to its specific structure and its role as a metabolite of carbofuran. Its ability to inhibit acetylcholinesterase makes it particularly significant in the study of neurotoxicity and pesticide action .
Propriétés
Numéro CAS |
4790-88-9 |
|---|---|
Formule moléculaire |
C13H17NO3 |
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
(2,2-dimethyl-3H-1-benzofuran-7-yl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C13H17NO3/c1-13(2)8-9-6-5-7-10(11(9)17-13)16-12(15)14(3)4/h5-7H,8H2,1-4H3 |
Clé InChI |
MITWTLRVHJJPSO-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=C(O1)C(=CC=C2)OC(=O)N(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-tert-butyl-6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13753923.png)









